3-[4-(2-Adamantyl)piperazin-1-yl]-1-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-one;dihydrochloride
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Overview
Description
3-[4-(2-Adamantyl)piperazin-1-yl]-1-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-one;dihydrochloride is a complex organic compound that features a piperazine ring substituted with an adamantyl group and a phenothiazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Adamantyl)piperazin-1-yl]-1-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-one typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of a diamine with a suitable electrophile, such as diphenylvinylsulfonium triflate, in the presence of a base like DBU.
Substitution with Adamantyl Group: The adamantyl group is introduced via nucleophilic substitution reactions, where an adamantyl halide reacts with the piperazine ring.
Attachment of Phenothiazine Moiety: The phenothiazine moiety is attached through a condensation reaction with the piperazine derivative, often using a coupling reagent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenothiazine moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The piperazine ring can undergo various substitution reactions, such as alkylation or acylation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Alkyl halides or acyl chlorides are common reagents for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various alkylated or acylated piperazine derivatives.
Scientific Research Applications
3-[4-(2-Adamantyl)piperazin-1-yl]-1-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and phenothiazine moiety are known to interact with various biological pathways, potentially modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Benzhydrylpiperazin-1-yl)ethan-1-ol dihydrochloride
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones
Uniqueness
3-[4-(2-Adamantyl)piperazin-1-yl]-1-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-one is unique due to the presence of the adamantyl group, which imparts specific steric and electronic properties, and the trifluoromethyl group, which can enhance the compound’s stability and bioavailability.
Properties
IUPAC Name |
3-[4-(2-adamantyl)piperazin-1-yl]-1-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34F3N3OS.2ClH/c31-30(32,33)23-5-6-27-25(18-23)36(24-3-1-2-4-26(24)38-27)28(37)7-8-34-9-11-35(12-10-34)29-21-14-19-13-20(16-21)17-22(29)15-19;;/h1-6,18-22,29H,7-17H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGJBIMHNXYDJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)C5C6CC7CC(C6)CC5C7.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36Cl2F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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